4-Brom-2-(Trifluormethyl)pyrimidin
Übersicht
Beschreibung
“4-Bromo-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrF3N2 . It is used in various applications in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular weight of “4-Bromo-2-(trifluoromethyl)pyrimidine” is 226.98 . The InChI key is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
4-Brom-2-(Trifluormethyl)pyrimidin wird in der pharmazeutischen Forschung zur Synthese verschiedener Verbindungen eingesetzt. So wurde es beispielsweise bei der Entwicklung von Pexidartinib, einem therapeutischen Wirkstoff, durch Deprotektion und reduktive Aminierung eingesetzt .
Antifungal-Aktivität
Diese Verbindung hat in der antifungalen Anwendung Potenzial gezeigt. Derivate von this compound haben eine hohe antifungale Aktivität gegen Phomopsis sp. gezeigt, was seine Nützlichkeit bei der Entwicklung von Antimykotika zeigt .
Chemische Synthese
In der chemischen Synthese dient diese Verbindung als Substrat für eine regioselektive Deprotonierung, gefolgt von der Abfangreaktion mit Kohlendioxid, um Nicotinsäure zu ergeben, ein wichtiges Pyridinderivat .
Landwirtschaftliche Chemie
Die einzigartigen physikalisch-chemischen Eigenschaften von Trifluormethylpyrimidinen machen sie zu Kandidaten für den Einsatz in der landwirtschaftlichen Chemie, insbesondere bei der Synthese von Pestiziden und Herbiziden .
Koordinationschemie
Verbindungen, die Pyrimidinringe enthalten, werden in der Koordinationschemie zur Synthese komplexer Strukturen mit Metallen verwendet, die vielfältige Anwendungen von der Katalyse bis zur Materialwissenschaft haben können .
Safety and Hazards
The safety data sheet for “4-Bromo-2-(trifluoromethyl)pyrimidine” suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-(trifluoromethyl)pyrimidine is the respiratory system . This compound interacts with the respiratory system, causing changes that can lead to various effects.
Mode of Action
4-Bromo-2-(trifluoromethyl)pyrimidine interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the compound participating in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound participates in the suzuki–miyaura cross-coupling reaction, which is a key process in many biochemical pathways . The downstream effects of this interaction are complex and depend on the specific conditions and the presence of other compounds.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
It is known that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLTOVSJKKHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693377 | |
Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034827-56-9 | |
Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.